(4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride
CAS No.:
Cat. No.: VC13700696
Molecular Formula: C12H18ClNO2
Molecular Weight: 243.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18ClNO2 |
---|---|
Molecular Weight | 243.73 g/mol |
IUPAC Name | [4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol;hydrochloride |
Standard InChI | InChI=1S/C12H17NO2.ClH/c1-15-12-5-3-2-4-10(12)11-7-13-6-9(11)8-14;/h2-5,9,11,13-14H,6-8H2,1H3;1H |
Standard InChI Key | BGHHGEJPXGQAHN-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2CNCC2CO.Cl |
Canonical SMILES | COC1=CC=CC=C1C2CNCC2CO.Cl |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
(4-(2-Methoxyphenyl)pyrrolidin-3-yl)methanol hydrochloride features a five-membered pyrrolidine ring with two distinct substituents: a 2-methoxyphenyl group at the 4-position and a hydroxymethyl group at the 3-position . The hydrochloride salt formation occurs via protonation of the pyrrolidine nitrogen, improving aqueous solubility. The molecular formula is C₁₂H₁₈ClNO₂, with a molecular weight of 243.73 g/mol .
Table 1: Structural and Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClNO₂ |
Molecular Weight (g/mol) | 243.73 |
Stereochemistry | (3S,4R) configuration |
Parent Compound | C₁₂H₁₇NO₂ (neutral form) |
Stereochemical Considerations
The (3S,4R) configuration is critical for its interaction with chiral biological targets, such as enzymes or receptors in the central nervous system (CNS) . Enantiomeric purity influences binding affinity and metabolic stability, making stereoselective synthesis a priority in industrial production .
Physicochemical Properties
Computed Physicochemical Parameters
PubChem-derived data indicate a topological polar surface area (PSA) of 41.5 Ų and a LogP value of 1.67, suggesting moderate lipophilicity . These properties align with compounds capable of crossing the blood-brain barrier, a trait valuable for CNS-targeted therapeutics .
Solubility and Stability
As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base. Stability under ambient conditions is typical for pyrrolidine derivatives, though prolonged exposure to light or moisture should be avoided .
Synthesis and Manufacturing
Stereoselective Synthesis
While detailed synthetic routes are proprietary, general methodologies involve copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones to construct the pyrrolidine core . Subsequent methoxylation at the phenyl ring and hydroxymethylation at the 3-position yield the precursor, which is then converted to the hydrochloride salt .
Industrial Scalability
Large-scale production employs continuous flow systems to optimize yield and enantiomeric excess (ee). Automated reactors ensure precise control over reaction parameters, critical for maintaining stereochemical integrity .
Comparative Analysis with Related Compounds
Positional Isomers and Analogues
Compounds with methoxy groups at the 4-position of the phenyl ring (e.g., trans-2-(4-methoxyphenyl)pyrrolidin-3-yl methanol) exhibit reduced CNS penetration due to higher polarity (PSA: 41.49 Ų vs. 41.5 Ų) .
Table 2: Comparative Analysis of Pyrrolidine Derivatives
Applications in Research
Medicinal Chemistry
The compound serves as a building block for neuroactive drug candidates, particularly those targeting neurodegenerative disorders . Its structural flexibility allows for derivatization at the hydroxymethyl or methoxy positions .
Pharmacokinetic Studies
Preliminary ADMET predictions indicate favorable oral bioavailability and moderate hepatic metabolism, though in vivo studies are required to confirm these findings .
Future Research Directions
Target Validation
In vitro assays against GPCRs and neurotransmitter transporters are needed to validate computational predictions .
Synthetic Optimization
Developing cost-effective stereoselective routes could enhance accessibility for preclinical studies .
Derivative Synthesis
Exploring substitutions at the methoxy or hydroxymethyl groups may yield compounds with improved efficacy or reduced off-target effects .
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